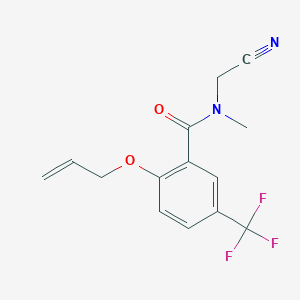

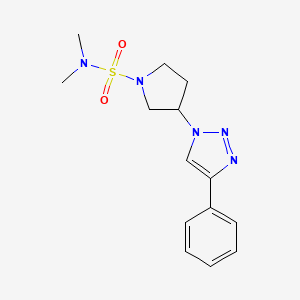

(1-(4-Fluorophenyl)cyclopropyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1-(4-Fluorophenyl)cyclopropyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone” is a chemical compound that has been used in scientific research . It is related to other compounds such as “(S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide” and "ULK 101" .

Synthesis Analysis

The synthesis of this compound involves the use of a precursor, "(4-fluorophenyl) {1- [2- (2-bromophenyl)ethyl]piperidin-4-yl}methanone" . The precursor was synthesized with a total yield of 40% . Radiolabelling was performed using a halogen exchange reaction and the yield was 70% .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a cyclopropyl group, a thiophen-2-yl group, and a piperidin-1-yl group . It also contains a fluorophenyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the use of a halogen exchange reaction . This reaction was used in the radiosynthesis of the compound .Scientific Research Applications

Synthesis and Biological Activity

Antitubercular Properties : A study by Bisht et al. (2010) on the synthesis and optimization of antitubercular activities in a series of cyclopropyl methanones revealed significant activity against Mycobacterium tuberculosis. Compound 36, a related derivative, showed high efficacy in killing intracellular bacilli and was active against multi-drug-resistant strains, demonstrating oral activity in vivo against M. tuberculosis H37Rv (Bisht et al., 2010).

Neurological Applications : Research by Deseure et al. (2002) on 5-HT(1A) receptor agonists highlighted the compound F 13640's ability to attenuate mechanical allodynia in a rat model of trigeminal neuropathic pain. This suggests the potential for certain cyclopropyl methanone derivatives in treating neuropathic pain conditions (Deseure et al., 2002).

Imaging Applications

- Radiolabelling and Visualization of Receptors : A study on the synthesis, radiosynthesis, and in vivo evaluation of a compound for visualizing the 5-HT2A receptor with SPECT by Blanckaert et al. (2005) showcases the application of fluorophenyl derivatives in developing imaging agents for neuroreceptors. The compound demonstrated promising uptake in the mouse brain, indicating its potential for further evaluation in imaging studies (Blanckaert et al., 2005).

Antimicrobial Activity

- Antileukemic Activity : Vinaya et al. (2011) synthesized piperidine derivatives exhibiting antiproliferative activity against human leukemia cells, highlighting the therapeutic potential of these compounds in cancer research. The most active compound showed potent apoptotic induction, emphasizing the relevance of such derivatives in developing new anticancer agents (Vinaya et al., 2011).

Future Directions

properties

IUPAC Name |

[1-(4-fluorophenyl)cyclopropyl]-(4-thiophen-2-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNOS/c20-16-5-3-15(4-6-16)19(9-10-19)18(22)21-11-7-14(8-12-21)17-2-1-13-23-17/h1-6,13-14H,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECGTYPRMDXZPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)C3(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one](/img/structure/B2651836.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2651840.png)

![tert-Butyl 4-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2651841.png)

![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2651842.png)

![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2651849.png)

![(2Z)-8-methoxy-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2651850.png)

![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2651855.png)